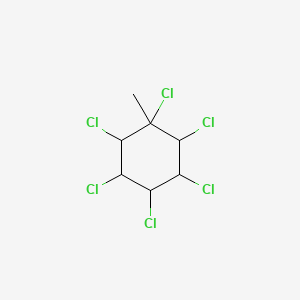
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is a polyhalogenated organic compound with the molecular formula C7H9Cl6. It consists of a cyclohexane ring with six chlorine atoms and one methyl group attached to it. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane can be synthesized through the chlorination of 1-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially chlorinated cyclohexanes.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on cyclohexane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexachloro-1-methylcyclohexane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with biological membranes and proteins, potentially disrupting cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be related to its ability to interfere with enzyme activity and membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Similar structure but lacks the methyl group.
1,2,3,4,5,6-Hexachlorocyclohexene: Contains a double bond in the cyclohexane ring.
1,2,3,4,5,6-Hexachlorocyclohexanol: Contains a hydroxyl group instead of a methyl group.
Uniqueness
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other hexachlorocyclohexane derivatives.
Propriétés
Numéro CAS |
73664-24-1 |
|---|---|
Formule moléculaire |
C7H8Cl6 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexachloro-1-methylcyclohexane |
InChI |
InChI=1S/C7H8Cl6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6H,1H3 |
Clé InChI |
PKACUKWXCDWSHV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


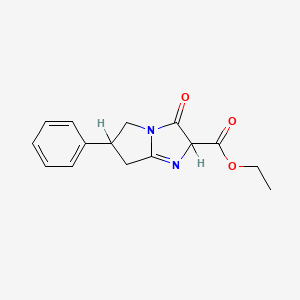
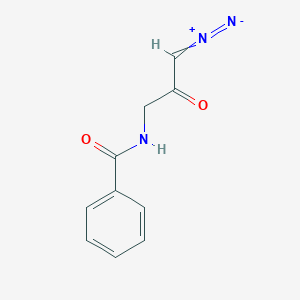


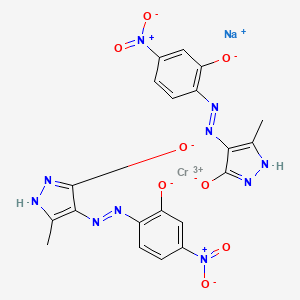
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
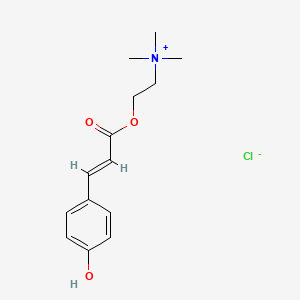
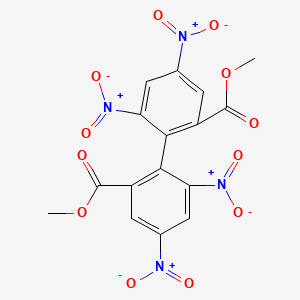

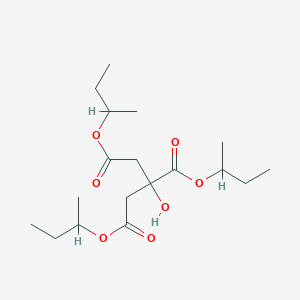
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
